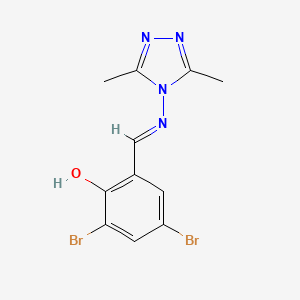
2,4-Dibromo-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol ist eine synthetische organische Verbindung mit der Summenformel C11H10Br2N4O. Sie zeichnet sich durch das Vorhandensein von Bromatomen an den Positionen 2 und 4 des Phenolrings sowie durch einen Triazolring aus, der über eine Iminoverbindung gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol beinhaltet typischerweise die Bromierung eines Phenolderivats, gefolgt von der Einführung der Triazol-Einheit. Ein gängiges Verfahren beinhaltet die Bromierung von 2,4-Dibromphenol mit Brom in Gegenwart eines geeigneten Lösungsmittels. Das resultierende Dibromphenol wird dann unter sauren Bedingungen mit 3,5-Dimethyl-4H-1,2,4-triazol-4-carbaldehyd umgesetzt, um das Endprodukt zu bilden .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.
Chemische Reaktionsanalyse
Reaktionstypen
2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Iminogruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Bromatome können durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von Dibromchinonderivaten.
Reduktion: Bildung von 2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino)methyl)phenol.
Substitution: Bildung verschiedener substituierter Phenolderivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the bromine substituents.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol ist nicht vollständig verstanden. Es wird vermutet, dass es über seine Phenol- und Triazol-Einheiten mit biologischen Zielstrukturen interagiert. Die Phenolgruppe kann Wasserstoffbrückenbindungen zu biologischen Molekülen bilden, während der Triazolring an π-π-Wechselwirkungen teilnehmen und mit Metallionen koordinieren kann. Diese Wechselwirkungen können verschiedene molekulare Pfade beeinflussen, was zu den beobachteten biologischen Effekten der Verbindung führt .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and phenol group can also participate in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dibrom-6-(bromomethyl)phenol: Ähnliche Struktur, aber ohne die Triazol-Einheit.
2,4-Dibrom-6-(((3-(2-chlorphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Enthält eine Chlorphenylgruppe anstelle der Dimethylgruppe am Triazolring.
Einzigartigkeit
2,4-Dibrom-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol ist einzigartig aufgrund des Vorhandenseins sowohl von Bromatomen als auch der Triazol-Einheit, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
303105-17-1 |
|---|---|
Molekularformel |
C11H10Br2N4O |
Molekulargewicht |
374.03 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H10Br2N4O/c1-6-15-16-7(2)17(6)14-5-8-3-9(12)4-10(13)11(8)18/h3-5,18H,1-2H3/b14-5+ |
InChI-Schlüssel |
NZAFVHVKGSZJDY-LHHJGKSTSA-N |
Isomerische SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
Kanonische SMILES |
CC1=NN=C(N1N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)
